Caspase-8 Inhibitor II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

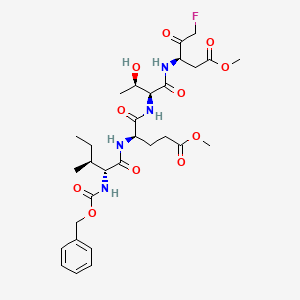

Z-IETD-fmk: is a potent small-molecule inhibitor of Caspase-8 (CASP8), a key enzyme involved in the initiation of apoptosis, or programmed cell death . This compound is widely used in scientific research to study apoptosis and related cellular processes. The full chemical name of Z-IETD-fmk is N-benzyloxycarbonyl-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-IETD-fmk involves the following steps:

Peptide Synthesis: The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) is synthesized using standard solid-phase peptide synthesis techniques.

Protection and Deprotection: The peptide is protected with a benzyloxycarbonyl (Z) group to prevent unwanted reactions during synthesis.

Fluoromethyl Ketone Addition: The protected peptide is then reacted with a fluoromethyl ketone to form the final compound.

Industrial Production Methods: Industrial production of Z-IETD-fmk follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Using automated peptide synthesizers to produce the tetrapeptide sequence.

Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity.

Final Product Formation: The purified peptide is then reacted with fluoromethyl ketone and further purified to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Z-IETD-fmk primarily undergoes the following types of reactions:

Inhibition of Caspase-8: Z-IETD-fmk binds to the active site of Caspase-8, inhibiting its activity.

Induction of Necroptosis: In the absence of Caspase-8 activity, Z-IETD-fmk can induce necroptosis, a form of regulated necrosis.

Common Reagents and Conditions:

DMSO (Dimethyl Sulfoxide): Used as a solvent for preparing stock solutions of Z-IETD-fmk.

Cell Culture Assays: Z-IETD-fmk is commonly used in cell culture assays at concentrations ranging from 6-20 µM.

Major Products Formed: The major product formed from the reaction of Z-IETD-fmk with Caspase-8 is an inactive Caspase-8 enzyme complex .

Applications De Recherche Scientifique

Chemistry: Z-IETD-fmk is used to study the chemical properties and inhibition mechanisms of Caspase-8 and related enzymes .

Biology: In biological research, Z-IETD-fmk is used to investigate the role of Caspase-8 in apoptosis and necroptosis. It helps in understanding the molecular pathways involved in cell death .

Medicine: Z-IETD-fmk has potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders .

Industry: In the pharmaceutical industry, Z-IETD-fmk is used in drug discovery and development to identify new therapeutic targets and compounds .

Mécanisme D'action

Z-IETD-fmk exerts its effects by binding to the active site of Caspase-8, thereby inhibiting its activity. The tetrapeptide sequence Ile-Glu(O-ME)-Thr-Asp(O-Me) binds preferentially to Caspase-8, while the addition of a benzyloxycarbonyl group, O-methyl side chains, and a fluoromethyl ketone group enhances cell permeability without additional cytotoxic effects . This inhibition of Caspase-8 prevents apoptosis and can lead to the induction of necroptosis .

Comparaison Avec Des Composés Similaires

Z-VAD-fmk: Another caspase inhibitor that targets multiple caspases, including Caspase-8.

Z-DEVD-fmk: A selective inhibitor of Caspase-3 and Caspase-7.

Uniqueness of Z-IETD-fmk: Z-IETD-fmk is unique in its high selectivity for Caspase-8, making it a valuable tool for studying the specific role of Caspase-8 in apoptosis and necroptosis . Its ability to induce necroptosis in the absence of Caspase-8 activity further distinguishes it from other caspase inhibitors .

Propriétés

Formule moléculaire |

C30H43FN4O11 |

|---|---|

Poids moléculaire |

654.7 g/mol |

Nom IUPAC |

methyl (4R)-5-[[(2S,3R)-1-[[(3R)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20+,21+,25+,26-/m0/s1 |

Clé InChI |

PHLCQASLWHYEMX-RBMJUQRSSA-N |

SMILES isomérique |

CC[C@H](C)[C@H](C(=O)N[C@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)

![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)

![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)

![[4-(4-Bromobenzyl)-piperazin-1-yl]-(1-hydroxycyclopropyl)-methanone](/img/structure/B13725157.png)

![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)

![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)